4-METHYLUMBELLIFERYL LIGNOCERATE

Beschreibung

Contextualizing Fluorogenic Substrates in Enzyme Biochemistry

Fluorogenic substrates are molecules specifically designed to be non-fluorescent until acted upon by a particular enzyme. nih.govinterchim.fr This transformation is at the heart of their utility in biochemical assays. The basic structure of a fluorogenic substrate consists of a fluorophore—a molecule capable of fluorescence—that is chemically linked to a moiety recognized by a specific enzyme. This linkage effectively "quenches" or suppresses the fluorescence of the fluorophore. When the enzyme cleaves this bond, the fluorophore is released, resulting in a measurable increase in fluorescence. interchim.fr The intensity of this fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for precise quantification of enzyme activity. researchgate.net

This method offers several advantages over traditional colorimetric or radiometric assays. The high sensitivity of fluorescence detection enables the measurement of very low levels of enzymatic activity, even down to the level of single molecules in some cases. Furthermore, the continuous nature of the fluorescence signal allows for real-time kinetic studies, providing valuable insights into enzyme function and regulation. These substrates are widely employed in various fields, including genetics, enzymology, and molecular signaling, and are particularly valuable in high-throughput screening for potential enzyme modulators. nih.gov

Overview of 4-Methylumbelliferone (B1674119) Derivatives in Enzymatic Assays

A prominent class of fluorophores used in the design of these substrates is based on 4-methylumbelliferone (4-MU), also known as hymecromone. mssm.edu 4-MU itself is a fluorescent compound, but when its hydroxyl group is esterified or glycosylated to form a derivative, its fluorescence is masked. abcam.com Upon enzymatic hydrolysis, the highly fluorescent 4-MU is liberated. The fluorescence of 4-MU is pH-dependent, with its intensity significantly increasing at a more alkaline pH. mssm.edu Typically, the excitation wavelength for 4-MU is around 365 nm, and the emission wavelength is approximately 445-460 nm. researchgate.netsigmaaldrich.com

The versatility of 4-methylumbelliferone has led to the development of a wide array of derivatives, each tailored to a specific enzyme. By attaching different chemical groups to the 4-MU core, scientists have created substrates for a vast range of enzymes, including glycosidases, phosphatases, and lipases. nih.govnih.govnih.govsigmaaldrich.com For instance, 4-methylumbelliferyl-β-D-glucuronide is a well-established substrate for β-glucuronidase, while 4-methylumbelliferyl phosphate (B84403) is used to assay alkaline phosphatase activity. The choice of the attached group dictates the substrate's specificity for a particular enzyme.

Rationale for Utilizing 4-Methylumbelliferyl Lignocerate in Lipid Metabolism Research

Lipid metabolism encompasses the complex processes of synthesis, breakdown, and transport of fats. Dysregulation in these pathways is implicated in numerous diseases, including lysosomal storage disorders. this compound, with its long-chain fatty acid (lignoceric acid) attached to the 4-methylumbelliferone fluorophore, is a specifically designed substrate for enzymes involved in lipid breakdown, known as lipases.

This particular derivative is instrumental in studying lysosomal acid lipase (B570770) (LAL), an enzyme responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome. A deficiency in LAL activity leads to the accumulation of these lipids, resulting in severe metabolic disorders such as Wolman disease and Cholesteryl Ester Storage Disease (CESD). researchgate.net The use of this compound and similar long-chain fatty acid esters of 4-MU allows for the sensitive and specific measurement of LAL activity in various biological samples, including cultured cells and dried blood spots. nih.gov

Furthermore, this substrate is relevant to the study of other lipidoses, such as Krabbe disease, a devastating neurodegenerative disorder caused by a deficiency of the enzyme galactocerebrosidase (GALC). nih.gov While not a direct substrate for GALC, the principle of using a fluorogenic lipid derivative to diagnose a lipid storage disease is well-established in this context. The lignocerate moiety mimics the natural substrates of these lipolytic enzymes, providing a biologically relevant tool for investigating their function and for the development of diagnostic assays.

Detailed Research Findings

While specific kinetic data (Km and Vmax) for the enzymatic hydrolysis of this compound is not extensively documented in publicly available research, the utility of structurally similar 4-methylumbelliferyl esters in lipid metabolism studies is well-established. Research has consistently demonstrated the value of these fluorogenic probes in diagnosing and understanding lysosomal storage diseases.

For instance, studies on lysosomal acid lipase (LAL) have successfully employed 4-methylumbelliferyl palmitate, a compound with a shorter fatty acid chain than lignocerate, to determine enzyme activity in leukocytes. researchgate.net In these assays, the reaction is typically conducted at an acidic pH (around 4.0) to mimic the lysosomal environment and is terminated by adding a high-pH buffer (around 10.7) to maximize the fluorescence of the liberated 4-methylumbelliferone. researchgate.net These studies have established clear reference ranges for normal LAL activity, allowing for the definitive diagnosis of Wolman disease and Cholesteryl Ester Storage Disease, where enzyme activity is severely diminished.

In the context of Krabbe disease, a different 4-MU derivative, 6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactoside (HMGal), has been synthesized and proven to be a specific and sensitive substrate for galactocerebrosidase. nih.gov This highlights the adaptability of the 4-MU fluorogenic system for different enzymes within the broader field of lipid metabolism research. The development of such substrates has significantly improved the ease and sensitivity of diagnostic methods for these severe genetic disorders.

The table below summarizes the properties of 4-Methylumbelliferone, the fluorescent product of the enzymatic reaction.

| Property | Value |

| Common Name | 4-Methylumbelliferone (4-MU), Hymecromone |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Excitation Wavelength (pH dependent) | ~365 nm |

| Emission Wavelength (pH dependent) | ~445-460 nm |

Eigenschaften

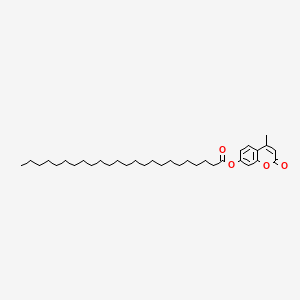

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33(35)37-30-25-26-31-29(2)27-34(36)38-32(31)28-30/h25-28H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJLPGKQHTUSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233408 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84434-52-6 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084434526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-OXO-2H-1-BENZOPYRAN-7-YL TETRACOSANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M6K3RU1DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Considerations for 4 Methylumbelliferyl Lignocerate and Analogues

Established Synthetic Pathways for 4-Methylumbelliferyl Esters

The synthesis of 4-methylumbelliferyl esters, including the lignocerate derivative, fundamentally begins with the preparation of 4-methylumbelliferone (B1674119) (7-hydroxy-4-methylcoumarin). The most common and established method for synthesizing 4-methylumbelliferone is the Pechmann condensation. This reaction typically involves the acid-catalyzed condensation of resorcinol (B1680541) with ethyl acetoacetate. Various catalysts, including sulfuric acid and solid acid catalysts like Dowex resins, have been employed to promote this reaction, with greener synthetic approaches favoring recyclable solid catalysts to minimize environmental impact.

Once 4-methylumbelliferone is obtained, the subsequent esterification of the 7-hydroxyl group with a fatty acid, in this case, lignoceric acid, is the key step. Several established chemical methods can be applied for this purpose:

Acyl Halide Method: Lignoceric acid can be converted to its more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting lignoceroyl chloride is then reacted with 4-methylumbelliferone in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion. This is a highly efficient method for ester synthesis.

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid group of lignoceric acid. In the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), the activated acid readily reacts with the hydroxyl group of 4-methylumbelliferone to form the desired ester. This method is often preferred for its mild reaction conditions.

Transesterification: While less common for laboratory-scale synthesis of specific esters, transesterification of a simple ester of lignoceric acid (e.g., methyl lignocerate) with 4-methylumbelliferone could be achieved, typically under basic or acidic conditions. However, achieving high yields of the desired product can be challenging due to equilibrium limitations.

The choice of method often depends on the desired yield, scale of the reaction, and the stability of the starting materials. For a long-chain saturated fatty acid like lignoceric acid, solubility can be a practical challenge, often requiring the use of suitable organic solvents like dichloromethane, chloroform, or dimethylformamide to ensure a homogeneous reaction mixture.

Table 1: Comparison of General Synthetic Methods for 4-Methylumbelliferyl Esters

| Method | Activating Reagent | Typical Catalyst/Base | Advantages | Disadvantages |

| Acyl Halide | Thionyl chloride, Oxalyl chloride | Pyridine, Triethylamine | High reactivity, good yields | Harsh reagents, generation of acidic byproducts |

| Carbodiimide Coupling | DCC, EDC | DMAP | Mild conditions, high yields | Byproduct removal can be difficult (e.g., DCU) |

| Transesterification | None | Acid or Base | Atom economical | Often requires forcing conditions, equilibrium limited |

Chemoenzymatic Synthesis Approaches for Lignoceroyl Conjugation

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis, offering a powerful alternative for the preparation of complex molecules under mild conditions. For the conjugation of lignoceric acid to 4-methylumbelliferone, lipase-catalyzed esterification is a highly attractive approach.

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in lipids. Crucially, in non-aqueous or low-water environments, the equilibrium of this reaction is shifted towards synthesis. This allows lipases to be used for the esterification of fatty acids with alcohols.

A typical chemoenzymatic synthesis of 4-methylumbelliferyl lignocerate would involve:

Enzyme Selection: Choosing a suitable lipase (B570770) is critical. Lipases from various microbial sources, such as Candida antarctica lipase B (often immobilized as Novozym 435), Pseudomonas cepacia, and Rhizomucor miehei, are known for their broad substrate specificity and stability in organic solvents. The enzyme's preference for long-chain fatty acids would be a key consideration.

Reaction Medium: The reaction is typically carried out in an organic solvent (e.g., hexane, toluene, or 2-methyl-2-butanol) to solubilize the nonpolar lignoceric acid and shift the reaction equilibrium towards ester formation. The choice of solvent can significantly impact enzyme activity and stability.

Water Removal: The water produced during the esterification must be removed to prevent the reverse reaction (hydrolysis). This can be achieved by using molecular sieves, azeotropic distillation, or conducting the reaction under vacuum.

Product Isolation: After the reaction, the enzyme can be easily removed by filtration (especially if immobilized), and the product can be purified from the reaction mixture using standard chromatographic techniques.

The primary advantages of this chemoenzymatic approach are the high selectivity of the enzyme, which often eliminates the need for protecting groups, and the mild reaction conditions (typically near room temperature), which prevent the degradation of sensitive functional groups. While specific examples for this compound are not abundant in the literature, the successful lipase-catalyzed synthesis of other fatty acid esters of 4-methylumbelliferone and various sugar esters with long-chain fatty acids demonstrates the feasibility of this strategy. pharmaexcipients.com

Influence of the Lignoceric Acid Moiety on Substrate Specificity and Hydrolysis Kinetics

The enzymatic hydrolysis of this compound by lipases or esterases releases the highly fluorescent 4-methylumbelliferone, providing a sensitive measure of enzyme activity. The structure of the fatty acid moiety, in this case, lignoceric acid (a C24:0 saturated fatty acid), is expected to have a profound influence on both substrate specificity and the kinetics of hydrolysis.

Substrate Specificity:

Many lipases exhibit specificity based on the chain length and degree of saturation of the fatty acid. The extremely long and saturated nature of the lignoceric acid chain will likely render this compound a specific substrate for enzymes that can accommodate such bulky, hydrophobic acyl chains in their active site. For instance, it may be a poor substrate for enzymes that preferentially hydrolyze short- or medium-chain fatty acid esters. Conversely, it could be an excellent substrate for enzymes involved in the metabolism of very-long-chain fatty acids.

Hydrolysis Kinetics:

The physical properties of this compound in an aqueous assay buffer will significantly impact its hydrolysis kinetics. Due to its high hydrophobicity, the substrate is likely to be poorly soluble in water and will tend to form aggregates or micelles. Lipases are known to be interfacially activated, meaning their catalytic activity is greatly enhanced at a lipid-water interface. Therefore, the rate of hydrolysis will not only depend on the intrinsic kinetic parameters of the enzyme (k_cat and K_M) but also on the physical state of the substrate.

Interfacial Activation: The aggregation of the substrate can provide the necessary interface for lipase activation, potentially leading to higher reaction rates compared to a truly soluble substrate.

Substrate Accessibility: The tight packing of the long, saturated lignoceric acid chains within aggregates might sterically hinder the access of the enzyme to the ester bond, potentially reducing the rate of hydrolysis.

Studies on the hydrolysis of other 4-methylumbelliferyl fatty acid esters, such as the oleate (B1233923) (C18:1) and palmitate (C16:0) derivatives, have shown that the nature of the acyl chain affects the interaction with lipases. nih.govnih.gov For example, the introduction of a cis-double bond in the oleate ester can influence the packing of the substrate molecules and their presentation to the enzyme. It is reasonable to extrapolate that the very long, linear, and flexible lignoceric acid chain will present unique steric and hydrophobic interactions within the enzyme's active site, influencing both binding affinity (K_M) and turnover number (k_cat).

Table 2: Expected Influence of Fatty Acid Chain on Lipase-Mediated Hydrolysis of 4-Methylumbelliferyl Esters

| Fatty Acid Moiety | Chain Length | Saturation | Expected Solubility in Aqueous Buffer | Potential Influence on Hydrolysis |

| Butyric Acid | C4 | Saturated | Relatively high | Good substrate for general esterases and some lipases |

| Oleic Acid | C18 | Monounsaturated | Low; forms micelles | Substrate for many lipases; kink may affect binding |

| Palmitic Acid | C16 | Saturated | Very low; forms aggregates | Substrate for long-chain specific lipases |

| Lignoceric Acid | C24 | Saturated | Extremely low; forms stable aggregates | Likely specific for very-long-chain fatty acid hydrolases; steric hindrance may be a factor |

Design and Synthesis of Advanced this compound Derivatives for Enhanced Research Applications

While this compound is a useful tool, the design and synthesis of advanced derivatives could further enhance its utility in biochemical and cell-based assays. The core principle behind such derivatives is often to introduce new functionalities that allow for more sophisticated detection methods or provide deeper insights into biological processes.

FRET-Based Probes:

One powerful strategy is the development of Förster Resonance Energy Transfer (FRET) based substrates. This would involve attaching a quencher molecule to the lignoceric acid moiety. In the intact ester, the quencher would be in close proximity to the 4-methylumbelliferone fluorophore, leading to efficient quenching of its fluorescence. Upon enzymatic hydrolysis of the ester bond, the fluorophore and quencher would diffuse apart, resulting in a significant increase in fluorescence. This approach offers a very high signal-to-noise ratio, as the background fluorescence from the intact substrate is minimal. The synthesis of such a probe would involve using a modified lignoceric acid that has a quencher (e.g., Dabcyl) attached, for example, at the ω-position of the fatty acid chain. This functionalized fatty acid would then be esterified with 4-methylumbelliferone using the methods described in section 2.1 or 2.2.

Probes for Cellular Imaging:

For applications in live-cell imaging to visualize the activity of specific lipases, derivatives with improved cell permeability and specific subcellular targeting signals could be designed. This might involve the incorporation of functionalities that mask the polar groups of the molecule to facilitate passage across the cell membrane, which are then cleaved by intracellular enzymes to trap the probe inside the cell.

Affinity-Based Probes:

Another advanced application is the design of activity-based probes (ABPs). These probes typically consist of three parts: a reactive group ("warhead") that forms a covalent bond with the active site of the target enzyme, a recognition element (in this case, the lignoceric acid moiety), and a reporter tag (which could be the 4-methylumbelliferone itself or another tag like biotin (B1667282) or a click-chemistry handle). A this compound derivative could be modified to include a reactive group that, after initial binding to the enzyme's active site, would lead to irreversible inactivation. Such probes are invaluable for enzyme identification, profiling enzyme activity, and discovering new enzyme inhibitors.

The synthesis of these advanced derivatives would require multi-step organic synthesis, often combining principles of bioconjugation chemistry with the synthetic pathways for the basic 4-methylumbelliferyl ester. While the synthesis of advanced derivatives of this compound itself is not yet a well-documented area, the principles have been successfully applied to other fluorogenic probes for various enzymes, paving the way for future developments in this area. nih.gov

Mechanistic Basis of 4 Methylumbelliferyl Lignocerate Hydrolysis and Fluorescence Generation

Enzymatic Cleavage Mechanism by Lignoceroyl-Specific Hydrolases

4-Methylumbelliferyl Lignocerate is an ester compound designed to be a specific substrate for certain hydrolase enzymes. Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. wikipedia.org The hydrolysis of this compound is typically catalyzed by an esterase, such as a lipase (B570770), with specificity for the lignocerate (a C24:0 very-long-chain saturated fatty acid) portion of the molecule. wikipedia.orgresearchgate.net

The cleavage mechanism generally follows a two-step process characteristic of many serine hydrolases:

Acylation: A nucleophilic residue in the enzyme's active site, commonly a serine, attacks the carbonyl carbon of the ester bond in the this compound substrate. This forms a transient tetrahedral intermediate. The intermediate then collapses, releasing the 4-methylumbelliferone (B1674119) molecule and forming a covalent acyl-enzyme intermediate, where the lignocerate moiety is bound to the enzyme. nih.gov

Deacylation: A water molecule enters the active site and, often activated by another residue acting as a general base, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently breaks down to release the lignoceric acid and regenerate the free, active enzyme, ready for another catalytic cycle. youtube.com

Spectroscopic Properties of 4-Methylumbelliferone as a Reporter Fluorophore

Upon enzymatic cleavage from the parent substrate, the liberated 4-methylumbelliferone (4-MU) molecule can be detected by its fluorescence. In its esterified, non-hydrolyzed form, the compound is non-fluorescent. The generation of a fluorescent signal is directly proportional to the amount of 4-MU produced and thus to the activity of the hydrolase enzyme. caymanchem.com

The fluorescence of 4-methylumbelliferone is characterized by specific excitation and emission wavelengths. These properties are highly dependent on environmental factors, most notably pH. caymanchem.comresearchgate.net At a neutral or acidic pH, the 7-hydroxyl group of the coumarin (B35378) ring is protonated, whereas at an alkaline pH, it becomes deprotonated to form the more fluorescent phenolate (B1203915) anion. This results in two distinct excitation maxima. The emission maximum, while also affected, shows a less dramatic shift. caymanchem.comsigmaaldrich.com

| Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Source(s) |

| Low pH (1.97-6.72) | ~320 nm | ~445 nm | caymanchem.com |

| High pH (7.12-10.3) | ~360 nm | ~455 nm | caymanchem.com |

| Water | 380 nm | 454 nm | sigmaaldrich.comscribd.com |

| Ethanol | 372 nm | 445 nm | sigmaaldrich.com |

| 0.15 M Glycine Buffer (pH 10.2) | 365 nm | 445 nm | sigmaaldrich.comscribd.com |

Factors Influencing Fluorescence Intensity and Stability of the Cleavage Product in Aqueous Systems

The reliability of assays using this compound depends on the consistent and predictable fluorescence of its cleavage product, 4-methylumbelliferone. Several physicochemical factors can significantly influence the intensity and stability of this fluorescence.

The fluorescence intensity of 4-methylumbelliferone is strongly pH-dependent. researchgate.net The molecule exhibits minimal fluorescence at a pH of 6 or lower and only begins to show significant blue fluorescence above pH 7.5. sigmaaldrich.comresearchgate.net The intensity increases dramatically as the pH becomes more alkaline, reaching a maximum plateau at a pH of approximately 10 or higher. sigmaaldrich.com The fluorescence at pH 10.3 can be around 100 times more intense than at pH 7.4. sigmaaldrich.comscribd.com This is because the anionic (phenolate) form of 4-MU, which predominates at high pH, is significantly more fluorescent than the neutral molecular form present at acidic pH. researchgate.nettandfonline.com For this reason, enzymatic assays using 4-MU substrates are often terminated by adding a high-pH buffer (e.g., glycine-NaOH pH 10.7) to maximize and stabilize the fluorescent signal for measurement. researchgate.net

The polarity of the solvent can alter the fluorescence emission of a fluorophore, a phenomenon known as solvatochromism. researchgate.net For polar fluorophores like 4-methylumbelliferone, an increase in solvent polarity typically leads to a rearrangement of solvent molecules around the fluorophore in its excited state. This rearrangement lowers the energy of the excited state more than the ground state, resulting in a shift of the emission spectrum to longer wavelengths (a "red shift"). evidentscientific.comnih.gov For example, 4-MU is reported to be soluble in solvents like methanol (B129727) and ethanol. sigmaaldrich.comguidechem.com The choice of solvent or co-solvents in an assay buffer can therefore influence the precise emission maximum and quantum yield, making consistent buffer composition crucial for reproducible results. researchgate.netnih.gov

Photochemical stability, or the resistance of a molecule to degradation upon exposure to light (photobleaching), is a critical factor for fluorescent probes. While 4-methylumbelliferone is widely used, its fluorescence is not indefinitely stable. The stability of its fluorescence has been shown to be pH-dependent. At a pH of 10.0, the fluorescence is reported to be constant for at least one hour, and at pH 10.32, it remains stable for at least 12 hours. sigmaaldrich.comscribd.com However, at a more strongly alkaline pH of 11.76, a rapid decrease in fluorescence stability is observed. sigmaaldrich.comscribd.com The intrinsic chemical structure of a fluorophore influences its resistance to photooxidation. rsc.orgrsc.org For quantitative and time-course studies, it is important to control light exposure and conduct measurements within the known stability window of the fluorophore under the specific assay conditions.

Advanced Methodologies for Enzymatic Activity Quantification Using 4 Methylumbelliferyl Lignocerate

Principles of Fluorometric Enzyme Assays with 4-Methylumbelliferyl Lignocerate

Fluorometric enzyme assays are predicated on the principle of measuring the change in fluorescence as an enzyme catalyzes a reaction. creative-enzymes.com These assays typically involve a substrate that is either non-fluorescent or minimally fluorescent and is converted into a highly fluorescent product by the enzyme of interest. creative-enzymes.com

In the context of this compound, this compound serves as a fluorogenic substrate. It consists of a lignocerate moiety linked to a 4-methylumbelliferone (B1674119) (4-MU) group. By itself, the intact this compound molecule exhibits little to no fluorescence. However, when an appropriate hydrolytic enzyme cleaves the ester bond linking the lignocerate and the 4-MU, the highly fluorescent molecule 4-methylumbelliferone is released. promega.combio-rad.com

The fluorescence of the liberated 4-methylumbelliferone can be measured using a fluorometer. The instrument excites the sample at a specific wavelength (typically around 360-365 nm for 4-MU) and detects the emitted light at a longer wavelength (around 440-460 nm). bio-rad.compromega.de The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction, and thus, the activity of the enzyme. researchgate.net This method is known for its high sensitivity, allowing for the detection of very low levels of enzyme activity. creative-enzymes.comnih.gov

Assay Optimization Strategies

To ensure accurate and reproducible results, several parameters of the enzymatic assay must be carefully optimized.

Substrate Concentration Determination for Reaction Linearity

The concentration of the substrate, in this case, this compound, is a critical factor that directly influences the reaction rate. According to Michaelis-Menten kinetics, the reaction rate increases with substrate concentration until the enzyme becomes saturated with the substrate. nih.gov To ensure that the measured reaction rate is proportional to the enzyme concentration (a condition known as reaction linearity), the substrate concentration should be carefully chosen. Ideally, the substrate concentration should be at or near saturation to achieve the maximum reaction velocity (Vmax). However, for practical purposes and to conserve potentially expensive substrates, a concentration that is several times the Michaelis constant (Km) is often used. nih.gov It is crucial to perform preliminary experiments with varying substrate concentrations to determine the optimal concentration that provides a linear reaction rate over the desired time course. researchgate.net

Buffer System Selection and pH Control for Optimal Enzyme Activity

Enzyme activity is highly dependent on the pH of the reaction environment. researchgate.net Each enzyme has an optimal pH at which it exhibits maximum activity. Therefore, the selection of an appropriate buffer system is essential to maintain a stable pH throughout the assay. nih.gov The choice of buffer should be based on the known or experimentally determined optimal pH for the enzyme under investigation. For example, some lysosomal enzymes have optimal activity at an acidic pH, such as pH 4.5, and may require a buffer like sodium acetate. promega.de In contrast, other enzymes, like E. coli β-galactosidase, are active at a neutral pH. promega.de It is important to select a buffer with a pKa value close to the desired pH to ensure effective buffering capacity. nih.gov The fluorescence of 4-methylumbelliferone itself can also be pH-dependent, with peak fluorescence often observed at a pH greater than 9.0. nih.gov While some protocols add a stop buffer (e.g., a carbonate buffer) to raise the pH and maximize the fluorescent signal at the end of the reaction, the pH during the enzymatic incubation should be optimized for the enzyme's activity. promega.comnih.gov

Detergent and Co-factor Requirements for Enzyme Functionality

The functionality of many enzymes can be influenced by the presence of detergents and co-factors. For instance, when working with cell lysates, a nonionic detergent like Triton X-100 may be necessary to solubilize membrane-bound enzymes and ensure their accessibility to the substrate. bio-rad.com Some enzymes also require specific co-factors for their catalytic activity. For example, β-galactosidase assays may include β-mercaptoethanol in the reaction buffer. bio-rad.com It is crucial to consult literature or perform empirical studies to determine if the specific enzyme being assayed with this compound has any such requirements. The inclusion of appropriate detergents and co-factors can significantly enhance enzyme activity and the reliability of the assay.

Temperature and Incubation Time Optimization

Temperature is another critical parameter that affects enzyme activity. As with most chemical reactions, the rate of an enzymatic reaction generally increases with temperature up to an optimal point. nih.gov Beyond this optimum, the enzyme can become denatured and lose its activity. nih.gov Therefore, it is essential to determine the optimal temperature for the specific enzyme being studied. scielo.brresearchgate.net This is typically done by performing the assay at a range of temperatures and identifying the temperature that yields the highest reaction rate. researchgate.net

The incubation time for the assay must also be optimized to ensure that the reaction remains in the linear range. researchgate.net If the incubation time is too short, the fluorescent signal may be too low to detect accurately. Conversely, if the incubation is too long, substrate depletion or product inhibition may cause the reaction rate to decrease, leading to an underestimation of the initial enzyme activity. researchgate.net A time-course experiment, where fluorescence is measured at multiple time points, is necessary to determine the time interval during which the reaction rate is linear. researchgate.net For some assays, a fixed incubation time, for example, 15 or 30 minutes, followed by the addition of a stop buffer, is standard practice. bio-rad.comnih.gov

Standard Curve Generation and Data Normalization Techniques for 4-Methylumbelliferone

To quantify the amount of product formed in the enzymatic reaction, a standard curve for the fluorescent product, 4-methylumbelliferone (4-MU), is essential. promega.com A standard curve is generated by preparing a series of known concentrations of 4-MU and measuring their corresponding fluorescence intensities. promega.comresearchgate.net This creates a plot of fluorescence versus concentration, which should be linear within a certain range. promega.com

The standard curve allows for the conversion of the relative fluorescence units (RFU) measured in the enzyme assay into the molar amount of 4-MU produced. researchgate.net This is achieved by using the equation of the line (y = mx + b) derived from the linear regression of the standard curve data, where 'y' is the fluorescence reading, 'x' is the concentration, 'm' is the slope, and 'b' is the y-intercept. bio-rad.com

High-Throughput Screening Adaptations for this compound Assays

High-throughput screening (HTS) allows for the rapid testing of large numbers of samples, a crucial capability in drug discovery and enzyme evolution studies. nih.govspringernature.com However, the application of HTS to assays involving hydrophobic substrates like this compound, a very-long-chain fatty acid ester, presents unique challenges, primarily related to its poor solubility in aqueous assay buffers.

Adapting HTS for this substrate necessitates specific strategies to ensure its availability to the enzyme. Common HTS methods for lipases and esterases often employ synthetic chromogenic or fluorogenic substrates, including umbelliferyl esters. nih.gov For long-chain esters, maintaining substrate solubility and preventing micelle formation that could impede enzyme access are critical.

Key adaptations include:

Use of Emulsifiers and Detergents: Non-ionic detergents such as Triton X-100 or zwitterionic detergents like CHAPS can be incorporated into the assay buffer to emulsify the hydrophobic substrate, creating a stable dispersion accessible to the enzyme. nih.gov

Solvent Systems: The inclusion of organic co-solvents can enhance the solubility of this compound. The choice of solvent and its concentration must be carefully optimized to avoid enzyme denaturation.

Fatty Acid Acceptors: To prevent product inhibition by the released lignoceric acid and to further drive the reaction, fatty acid-binding proteins or cyclodextrins can be included in the assay mixture to sequester the fatty acid product. nih.gov

These adaptations are critical for the successful implementation of HTS campaigns to identify modulators of enzymes that act on very-long-chain fatty acid esters.

Integration with Advanced Detection Platforms

The cleavage of this compound yields two products: the fluorescent molecule 4-methylumbelliferone (4-MU) and the very-long-chain fatty acid, lignoceric acid. Advanced detection platforms are tailored to quantify one or both of these products with high sensitivity and specificity.

Microplate Reader-Based Fluorometry

The most direct method for quantifying enzymatic activity with this compound is through the detection of the fluorescent product, 4-methylumbelliferone. This approach is readily amenable to a microplate format, facilitating high-throughput analysis.

Upon enzymatic cleavage of the ester bond, the non-fluorescent substrate is converted into the highly fluorescent 4-MU. The fluorescence intensity is directly proportional to the amount of product formed and thus to the enzymatic activity. Microplate readers equipped with appropriate excitation and emission filters (typically around 360 nm for excitation and 450 nm for emission of 4-MU) can rapidly measure the fluorescence in each well of a multi-well plate. This method is highly sensitive, allowing for the detection of low levels of enzymatic activity.

Mass Spectrometry-Based Detection of Cleavage Products (e.g., Multiple-Reaction-Monitoring Mass Spectrometry)

For a more comprehensive and highly specific analysis, mass spectrometry (MS) offers the capability to detect and quantify both cleavage products: 4-methylumbelliferone and lignoceric acid. Multiple-Reaction-Monitoring (MRM) mass spectrometry, a targeted approach, is particularly well-suited for this purpose due to its high sensitivity and selectivity in complex mixtures.

In an MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This highly specific transition provides a signature for the target molecule, minimizing interference from other components in the sample.

Detection of Lignoceric Acid: The quantification of very-long-chain fatty acids like lignoceric acid using LC-MS/MS with MRM is an established method. This allows for the direct measurement of the fatty acid released during the enzymatic reaction.

Detection of 4-Methylumbelliferone: While fluorometry is the standard for 4-MU detection, HPLC coupled with mass spectrometry can also be used for its quantification, providing an orthogonal detection method.

This dual-detection capability makes MRM-MS a powerful tool for detailed kinetic studies and for validating hits from HTS campaigns.

Digital Microfluidic Systems for Miniaturized Assays

Digital microfluidics (DMF) has emerged as a powerful technology for miniaturizing and automating biochemical assays. axxam.com This technology manipulates discrete droplets of liquid on a hydrophobic surface using electrical fields, enabling precise control over reagent mixing and reaction timing in nanoliter to microliter volumes.

The adaptation of this compound assays to a DMF platform offers several advantages:

Reduced Reagent Consumption: The small reaction volumes significantly reduce the consumption of expensive substrates and enzymes.

Faster Analysis Times: The short diffusion distances within the small droplets can lead to faster reaction rates.

Automation and Integration: DMF systems can be fully automated, integrating sample preparation, reaction, and detection into a single, compact device. This is particularly advantageous for HTS applications.

For an assay with this compound, droplets containing the enzyme and the substrate (solubilized as described in section 4.4) would be merged on the DMF chip. The reaction would proceed within the droplet, and the resulting fluorescence from the liberated 4-methylumbelliferone could be detected by integrating the DMF system with a fluorescence detector or by positioning the chip in a microplate reader.

Applications in Enzymology and Lipid Metabolism Research

Characterization of Lysosomal Acid Lipase (B570770) (LAL) Activity

Lysosomal acid lipase (LAL) is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. nih.gov Deficiency in LAL activity leads to the lysosomal storage disorders Wolman disease and Cholesteryl Ester Storage Disease (CESD). researchgate.netnih.gov 4-Methylumbelliferyl lignocerate serves as a substrate for LAL, enabling the characterization of its activity.

Detailed in vitro kinetic studies of LAL can be performed using this compound. By varying the substrate concentration and measuring the corresponding rate of 4-MU production, key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined. These parameters provide fundamental information about the enzyme's affinity for the substrate and its catalytic efficiency. The hydrolysis of 4-methylumbelliferyl oleate (B1233923), a structurally similar substrate, by lipase results in the liberation of the fluorophoric 4-methylumbelliferone (B1674119) (4-MU), which can be detected at an excitation wavelength of 320 nm and an emission wavelength of 455 nm. researchgate.net

To understand the substrate specificity of LAL, comparative studies are often conducted using a panel of 4-methylumbelliferyl esters with varying fatty acyl chain lengths and degrees of saturation. For instance, comparing the hydrolysis rates of this compound (C24:0) with substrates like 4-methylumbelliferyl palmitate (C16:0) and 4-methylumbelliferyl oleate (C18:1) can reveal the enzyme's preference for very long-chain saturated fatty acids versus shorter or unsaturated fatty acids. medchemexpress.com 4-Methylumbelliferyl palmitate is recognized as an excellent fluorogenic substrate for measuring acid lipase activity in human leukocytes. medchemexpress.com Similarly, 4-methylumbelliferyl oleate is a known fluorogenic substrate for both acid and alkaline lipases. medchemexpress.com

Table 1: Comparison of 4-Methylumbelliferyl Substrates for Lipase Activity

| Substrate | Fatty Acyl Chain | Common Application |

| This compound | Lignoceric Acid (C24:0) | Research on very long-chain fatty acid metabolism, peroxisomal disorders. |

| 4-Methylumbelliferyl Palmitate | Palmitic Acid (C16:0) | Measurement of acid lipase activity in leukocytes. medchemexpress.com |

| 4-Methylumbelliferyl Oleate | Oleic Acid (C18:1) | Fluorogenic substrate for acid and alkaline lipases. medchemexpress.com |

This table is for illustrative purposes and specific activities can vary based on the enzyme source and assay conditions.

In research models of LAL deficiency, such as cultured cells from patients or animal models, this compound can be used to quantify the residual LAL activity. researchgate.net This allows for the correlation of specific genotypes with the severity of the enzymatic defect and the resulting cellular phenotype. Such studies are crucial for understanding the molecular basis of Wolman disease and CESD and for evaluating the efficacy of potential therapeutic interventions. researchgate.net

Research Screening for Peroxisomal Disorders Involving Very Long Chain Fatty Acid Metabolism

Peroxisomes are cellular organelles that play a vital role in the metabolism of very long-chain fatty acids (VLCFAs). nih.gov Genetic defects in peroxisomal biogenesis or in specific peroxisomal enzymes lead to a group of severe metabolic disorders known as peroxisomal disorders, which include Zellweger spectrum disorders and X-linked adrenoleukodystrophy. nih.gov A key biochemical feature of these disorders is the accumulation of VLCFAs. Because lignoceric acid is a VLCFA, this compound can be utilized in research settings to screen for potential defects in VLCFA metabolism. A reduced ability to hydrolyze this substrate in cell lysates or other biological samples may indicate a deficiency in an enzyme involved in the breakdown of these fatty acids, prompting further diagnostic investigation.

Assessment of General Lipase and Esterase Activities in Biological Samples

Beyond its specific use in studying LAL and peroxisomal disorders, this compound can serve as a substrate for a broader range of lipases and esterases. medchemexpress.com This allows for the general assessment of lipolytic activity in various biological materials, such as tissue homogenates, cell cultures, and even environmental samples. researchgate.netnih.gov The high sensitivity of the fluorogenic assay makes it particularly useful for detecting low levels of enzyme activity.

Elucidation of Enzyme-Substrate Interactions and Specificity

The defined chemical structure of this compound facilitates studies aimed at understanding the molecular interactions between an enzyme and its substrate. By systematically modifying the structure of the substrate and observing the effects on enzyme kinetics, researchers can probe the architecture of the enzyme's active site and identify key residues involved in substrate binding and catalysis. dtu.dknih.gov This information is fundamental to understanding the basis of enzyme specificity and can aid in the design of specific enzyme inhibitors or activators.

Investigation of Metabolic Pathways Associated with Lipid Hydrolysis

As there is no information available for this compound, we are unable to provide any data or discussion on its use in the investigation of metabolic pathways associated with lipid hydrolysis.

To provide some context on how similar compounds are used, researchers often utilize fluorogenic substrates to study enzyme kinetics and metabolic pathways. For example, 4-methylumbelliferyl derivatives of other fatty acids, such as oleate or caprylate, have been used to assay for lipase and esterase activity. These enzymes cleave the ester bond, releasing the highly fluorescent 4-methylumbelliferone, which can be quantified to measure enzyme activity.

The metabolism of lignoceric acid, a 24-carbon saturated fatty acid, is of significant interest in the study of certain genetic disorders, such as adrenoleukodystrophy, which involves the defective breakdown of very long-chain fatty acids. Research in this area typically employs other methods, such as gas chromatography-mass spectrometry (GC-MS) or radiolabeling, to trace the metabolic fate of lignoceric acid. The use of a fluorogenic substrate like this compound would, in theory, be a valuable tool for high-throughput screening of enzyme activity related to lignoceric acid metabolism. However, the lack of any mention of this compound in the scientific literature suggests it may not have been synthesized or, if it has, its application has not been published.

Given the constraints of providing accurate and sourced information, no further details or data tables can be generated for the requested compound.

Based on a thorough review of publicly available scientific literature, there is insufficient detailed information specifically on the research applications of This compound to generate the requested article. While the general class of 4-methylumbelliferyl (4-MU) substrates is widely documented for use in enzyme assays, specific research findings, methodological details for Dried Blood Spot (DBS) assays, and studies in cellular models concerning the lignocerate derivative are not present in the available literature.

Cellular and Tissue Based Research Applications of 4 Methylumbelliferyl Lignocerate

Studies in Cellular Models of Lipid Storage and Metabolism:No research was found that utilizes 4-MU-lignocerate to probe lipid metabolism in cellular models.

Generating an article based on the provided outline would require extrapolating from research on other, chemically different 4-MU substrates, which would not adhere to the strict requirement of focusing solely on 4-Methylumbelliferyl Lignocerate and could lead to scientific inaccuracies. Therefore, the request cannot be fulfilled at this time.

Conceptual and Theoretical Frameworks in 4 Methylumbelliferyl Lignocerate Research

Enzyme Kinetic Modeling Applied to 4-Methylumbelliferyl Lignocerate Hydrolysis

The hydrolysis of this compound by its target enzymes is analyzed using the principles of enzyme kinetics, most commonly the Michaelis-Menten model. wikipedia.orgteachmephysiology.com This model provides a mathematical description of the relationship between the initial reaction rate (v), the substrate concentration ([S]), and two key enzymatic parameters: the maximum reaction rate (Vmax) and the Michaelis constant (Kₘ). teachmephysiology.compressbooks.pub

The Michaelis-Menten equation is expressed as:

v = (Vmax * [S]) / (Kₘ + [S]) wikipedia.org

This model assumes that an enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly proceeds to form the product (P) and release the enzyme. teachmephysiology.com The rate of product formation—in this case, the release of 4-methylumbelliferone (B1674119)—initially increases with substrate concentration but eventually plateaus as the enzyme's active sites become saturated with the substrate. teachmephysiology.com At this saturation point, the reaction proceeds at its maximum velocity, Vmax.

The Michaelis constant, Kₘ, is the substrate concentration at which the reaction rate is half of Vmax. teachmephysiology.com It serves as an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ value signifies a higher affinity, meaning the enzyme can function efficiently even at low substrate concentrations. youtube.com Research on analogous 4-MU substrates has demonstrated that enzyme activity measurements are highly dependent on substrate concentration but conform to Michaelis-Menten kinetics. nih.gov This underscores the importance of standardizing assay conditions, such as using substrate concentrations well above the Kₘ, to ensure accurate and comparable results. nih.gov

Below is a table defining the key parameters in the kinetic modeling of this compound hydrolysis.

| Parameter | Symbol | Description | Significance in this compound Assays |

| Maximum Rate | Vmax | The highest possible rate of reaction when the enzyme is fully saturated with the substrate. | Represents the maximum catalytic capacity of the target enzyme (e.g., acid ceramidase) under specific assay conditions. |

| Michaelis Constant | Kₘ | The substrate concentration at which the reaction velocity is half of Vmax. teachmephysiology.com | Indicates the affinity of the enzyme for this compound. A low Kₘ suggests a high affinity. |

| Catalytic Constant | kcat | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. pressbooks.pub | Measures the catalytic efficiency of a single enzyme active site once the substrate is bound. |

| Catalytic Efficiency | kcat/Kₘ | A measure that accounts for both the binding and catalytic steps of the reaction. | Provides an overall assessment of the enzyme's effectiveness in hydrolyzing this compound. |

Computational Approaches for Substrate-Enzyme Docking and Interaction Prediction

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interaction between this compound and its target enzymes at an atomic level. nih.govfrontiersin.org These techniques predict how a small molecule (ligand), such as the substrate, binds to the active site of a protein (receptor), like an enzyme. nih.gov

Molecular Docking Molecular docking simulates the binding process, predicting the preferred orientation and conformation of the substrate within the enzyme's active site. nih.gov This provides insights into binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex. For example, the crystal structure of acid ceramidase, an enzyme that hydrolyzes ceramide, reveals that after activation, a hydrophobic channel is exposed that leads to the catalytic center. nih.gov Computational models can dock this compound into this channel to predict its binding mode and affinity, helping to rationalize its function as a substrate. nih.gov

Molecular Dynamics (MD) Simulations Following docking, MD simulations can be employed to observe the dynamic behavior of the enzyme-substrate complex over time. frontiersin.org Often described as a "computational microscope," MD applies the laws of classical mechanics to simulate the movements of atoms and molecules, providing a detailed view of the system's flexibility and the stability of the predicted binding pose. frontiersin.org These simulations can reveal conformational changes in the enzyme upon substrate binding and provide a more profound understanding of the catalytic mechanism. nih.gov

The general workflow for these computational studies is outlined in the table below.

| Step | Technique | Objective | Application to this compound |

| 1. Preparation | Structure Retrieval & Refinement | Obtain and prepare the 3D structures of the enzyme (e.g., acid ceramidase) and the substrate (this compound). | The enzyme structure is sourced from a protein database; the substrate structure is built using chemical software. |

| 2. Docking | Molecular Docking | Predict the most likely binding pose and estimate the binding affinity of the substrate in the enzyme's active site. nih.gov | The lignocerate "tail" is predicted to fit into the enzyme's hydrophobic channel, positioning the ester bond near the catalytic residues. |

| 3. Simulation | Molecular Dynamics (MD) | Simulate the dynamic movements of the enzyme-substrate complex in a solvated environment to assess its stability and behavior over time. frontiersin.org | Confirms the stability of the docked pose and reveals key dynamic interactions that facilitate hydrolysis. |

| 4. Analysis | Trajectory Analysis | Analyze the MD simulation results to calculate binding free energies and identify critical intermolecular interactions. | Quantifies the strength of the interaction and identifies specific amino acid residues crucial for binding and catalysis. |

Development of Predictive Models for Metabolic Disturbances Based on Enzyme Activity Profiles

The measurement of enzyme activity using this compound is a cornerstone in the diagnosis and screening of certain metabolic disorders, specifically lysosomal storage diseases (LSDs). nih.govnih.gov These genetic disorders are caused by a deficiency in specific lysosomal enzymes, leading to the accumulation of unmetabolized substrates within cells and resulting in progressive organ damage. scienceopen.com

Enzyme activity profiles, generated by measuring the rate of fluorescence produced from the hydrolysis of this compound, serve as highly predictive biomarkers for these conditions. nih.govnih.gov For instance, acid ceramidase is the enzyme responsible for hydrolyzing ceramide. nih.gov A deficiency in this enzyme causes Farber disease, a severe LSD characterized by ceramide accumulation. nih.gov By using a substrate like this compound, which mimics the natural substrate, clinicians can quantify acid ceramidase activity in patient samples, such as cultured skin fibroblasts or blood cells. nih.govnih.gov

A significantly reduced or absent rate of hydrolysis is directly correlated with a deficient enzyme and is highly predictive of the corresponding metabolic disease. nih.gov These enzymatic assays are considered a "gold standard" for providing a definitive diagnosis, which is typically then confirmed through molecular genetic testing to identify the causative mutations. nih.gov

The table below illustrates how enzyme activity profiles can be used to build a predictive model for a metabolic disturbance.

| Enzyme Activity Profile (Rate of 4-MU Release) | Predicted Metabolic Status | Clinical Interpretation |

| Normal (e.g., 100-200 nmol/hr/mg protein) | Unaffected | The individual has two functional copies of the gene and produces sufficient enzyme for normal metabolic function. |

| Intermediate (e.g., 40-80 nmol/hr/mg protein) | Carrier | The individual is likely heterozygous (a carrier) for a mutation, having one functional and one non-functional gene copy. They are typically asymptomatic but can pass the mutation to their offspring. ssiem.org |

| Deficient (e.g., <10 nmol/hr/mg protein) | Affected / High Probability of LSD | The individual has two non-functional copies of the gene, leading to a severe enzyme deficiency. This profile is highly predictive of a lysosomal storage disorder like Farber disease. nih.govscienceopen.com |

Future Directions and Emerging Research Frontiers

Development of Multiplexed Assays Incorporating 4-Methylumbelliferyl Lignocerate with Other Fluorogenic Substrates

The development of multiplexed assays, where multiple enzyme activities are measured simultaneously in a single sample, represents a significant leap forward in diagnostics and research, particularly for lysosomal storage diseases (LSDs). researchgate.netoup.com The principle behind these assays is the use of a "cassette" of fluorogenic substrates, each specific to a different enzyme. researchgate.net When incubated with a sample, such as a dried blood spot, the enzymes present cleave their respective substrates, releasing fluorescent products that can be detected and quantified, often using tandem mass spectrometry. researchgate.net

This approach has been successfully applied to screen for several LSDs at once, including Fabry, Gaucher, Krabbe, Niemann-Pick A/B, and Pompe diseases. researchgate.net The ability to assay multiple lysosomal enzymes in a single run minimizes the sample volume required and reduces the time and cost of analysis, making it suitable for newborn screening programs. researchgate.netoup.com The use of substrates that release distinct fluorescent reporters allows for the simultaneous detection of different enzyme activities. nih.gov

Key Research Findings in Multiplexed Assays:

| Disease | Enzyme | Substrate Type | Detection Method | Reference |

| Fabry, Gaucher, Krabbe, Niemann-Pick A/B, Pompe | Multiple lysosomal enzymes | Cassette of substrates and internal standards | Tandem Mass Spectrometry | researchgate.net |

| Nine Lysosomal Storage Diseases | 9 lysosomal enzymes | Cassette of substrates and internal standards | HPLC-Tandem Mass Spectrometry | oup.com |

| Various | Multiple proteases | Hybridized probes with distinct fluorophores | Fluorescence-Activated Cell Sorting (FACS) | nih.gov |

These multiplexed assays can be automated, further increasing their throughput and making them accessible for large-scale screening initiatives. researchgate.net The development of new fluorogenic substrates with improved specificity and distinct spectral properties will continue to enhance the power and scope of these multiplexed platforms. nih.govthermofisher.com

Integration with "Omics" Technologies for Comprehensive Biochemical Profiling

The integration of assays using this compound and similar fluorogenic substrates with "omics" technologies, such as metabolomics and proteomics, offers a powerful approach for comprehensive biochemical profiling. While traditional enzyme assays measure a specific catalytic activity, omics technologies provide a global snapshot of molecules, such as metabolites or proteins, in a biological sample.

Metabolomics, the large-scale study of small molecules, can be used to identify and quantify the accumulation of substrates in LSDs, providing complementary information to enzyme activity assays. numberanalytics.com For instance, in Fabry disease, measuring the levels of globotriaosylsphingosine (lyso-Gb3) in plasma or urine is a key diagnostic marker. numberanalytics.com Combining this with the measurement of α-galactosidase A activity using a fluorogenic substrate provides a more complete picture of the disease state.

Proteomics can be used to study the expression levels and post-translational modifications of lysosomal enzymes and other related proteins. This can help to understand the molecular consequences of enzyme deficiencies and to identify potential biomarkers. Mass spectrometry imaging (MSI) is a particularly promising technique that allows for the high-throughput analysis of enzyme activity in arrayed samples, bridging the gap between traditional enzyme assays and proteomics. nih.gov

The combination of these approaches can lead to a more holistic understanding of the biochemical perturbations that occur in disease and can facilitate the discovery of new therapeutic targets and diagnostic markers. nih.gov

Advancements in Microfluidic and Lab-on-a-Chip Technologies for Automated Assays

Microfluidic and lab-on-a-chip technologies are revolutionizing enzymatic assays by miniaturizing and automating the entire process. nih.govyoutube.com These platforms offer several advantages over traditional methods, including significantly reduced reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govnih.gov

A lab-on-a-chip device can integrate multiple laboratory functions, such as sample preparation, mixing, incubation, and detection, onto a single chip. nih.govnih.gov For enzymatic assays, this means that the substrate and enzyme can be mixed in micro-scale channels, and the resulting fluorescent product can be detected in real-time. youtube.com This approach has been successfully used for the diagnosis of LSDs, where enzyme activities are measured in small volumes of cell extracts. nih.gov

The development of these miniaturized systems allows for the creation of portable, point-of-care diagnostic devices that can be used for rapid screening in various settings. psu.edu Furthermore, the high-throughput nature of these platforms makes them ideal for drug discovery and enzyme engineering applications. nih.gov

Examples of Microfluidic Applications in Enzyme Assays:

| Application | Technology | Advantage | Reference |

| Lysosomal Storage Disease Diagnosis | Microfluidic fluorometry platform | Automated droplet handling, small sample volume | nih.gov |

| General Enzymatic Assays | Enzyme-based chips | Rapid, economical, selective | nih.gov |

| High-Throughput Screening | Microfluidic arrays and droplet microfluidics | Reduced reagent consumption, high scalability | nih.gov |

| Cancer Biomarker Analysis | Integrated microfluidic systems | Sample-in-result-out, reduced contamination | nih.gov |

The ongoing advancements in microfabrication and fluid control will continue to drive the development of more sophisticated and powerful lab-on-a-chip devices for a wide range of enzymatic applications. utwente.nl

Exploration of this compound in Novel Enzyme Discovery and Characterization

Fluorogenic substrates like this compound are invaluable tools for the discovery and characterization of novel enzymes. nih.govnih.gov The high sensitivity of fluorescence-based assays allows for the detection of low levels of enzyme activity, which is crucial when screening for new enzymes from natural sources or from genetically modified organisms. nih.govnih.gov

The principle of using a fluorogenic substrate to identify new enzymes is straightforward: a library of potential enzyme sources is incubated with the substrate, and any "hits" that produce a fluorescent signal are selected for further investigation. capes.gov.br This high-throughput screening approach can be applied to a wide variety of samples, including microbial cultures, plant extracts, and environmental samples. nih.gov

Once a novel enzyme has been identified, fluorogenic substrates can be used to characterize its properties, such as its substrate specificity, kinetic parameters (Km and kcat), and optimal pH and temperature. nih.govnih.gov This information is essential for understanding the enzyme's biological function and for assessing its potential for industrial or therapeutic applications.

The development of new and diverse fluorogenic substrates is a continuous process, driven by the need to find probes for an ever-expanding range of enzymatic activities. nih.govnih.gov The synthesis of substrates with different linker arms and leaving groups can be used to fine-tune the substrate's properties and to screen for enzymes with unique specificities.

Q & A

Q. How can researchers mitigate biases when interpreting fluorescence data from this compound assays?

- Methodological Answer : Implement blinding during data acquisition and analysis. Use internal standards (e.g., fluorescein) to normalize inter-run variability. Validate with non-fluorescent substrates (e.g., radiolabeled lignocerate) to confirm enzymatic activity is not artifact-driven .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.